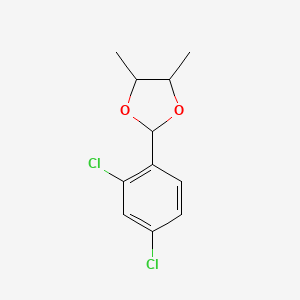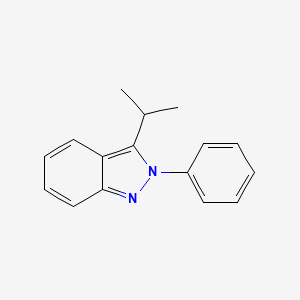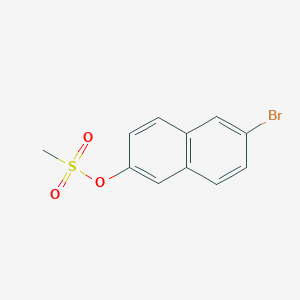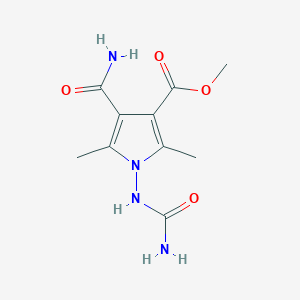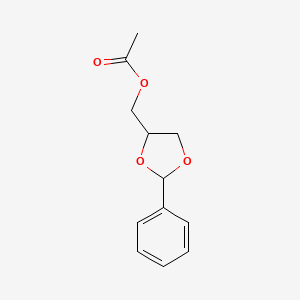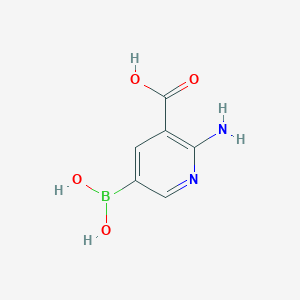
p-Benzhydryltetraphenylmethan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Benzhydryltetraphenylmethan is a complex organic compound known for its unique structure and properties. It is characterized by the presence of multiple phenyl groups attached to a central carbon atom, making it a highly aromatic compound. This compound is of interest in various fields of chemistry due to its stability and reactivity.
Métodos De Preparación
The synthesis of p-Benzhydryltetraphenylmethan typically involves multi-step organic reactions. One common method includes the reaction of benzophenone with tetraphenylmethane under specific conditions. The reaction often requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
p-Benzhydryltetraphenylmethan undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group by another. Halogenation is a common substitution reaction for this compound, using reagents like chlorine or bromine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce various hydrocarbon derivatives.
Aplicaciones Científicas De Investigación
p-Benzhydryltetraphenylmethan has several applications in scientific research:
Chemistry: It is used as a model compound in studies of aromaticity and stability.
Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of advanced materials and as a precursor in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of p-Benzhydryltetraphenylmethan involves its interaction with various molecular targets. Its aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and stability. The pathways involved in its reactions are often complex and depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
p-Benzhydryltetraphenylmethan can be compared with other similar aromatic compounds, such as:
Tetraphenylmethane: Similar in structure but lacks the additional benzyl groups.
Benzophenone: Contains two phenyl groups attached to a carbonyl group, differing in reactivity and applications.
Triphenylmethane: Contains three phenyl groups attached to a central carbon, used in dye synthesis.
The uniqueness of this compound lies in its highly aromatic structure and the stability it provides, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
3416-63-5 |
|---|---|
Fórmula molecular |
C38H30 |
Peso molecular |
486.6 g/mol |
Nombre IUPAC |
1-benzhydryl-4-tritylbenzene |
InChI |
InChI=1S/C38H30/c1-6-16-30(17-7-1)37(31-18-8-2-9-19-31)32-26-28-36(29-27-32)38(33-20-10-3-11-21-33,34-22-12-4-13-23-34)35-24-14-5-15-25-35/h1-29,37H |
Clave InChI |
GPCDDINPJQHICL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-(2-Aminoethyl)-N~2~-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14006793.png)
![Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate](/img/structure/B14006795.png)
